molecular formula C21H20N2OS2 B2980734 1-(Thiophen-2-yl)-2-((2-(m-tolyl)-5,6,7,8-tetrahydroquinazolin-4-yl)thio)ethanone CAS No. 865591-66-8

1-(Thiophen-2-yl)-2-((2-(m-tolyl)-5,6,7,8-tetrahydroquinazolin-4-yl)thio)ethanone

Cat. No.: B2980734
CAS No.: 865591-66-8
M. Wt: 380.52
InChI Key: BJMZYEHMYBZNBT-UHFFFAOYSA-N
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Description

1-(Thiophen-2-yl)-2-((2-(m-tolyl)-5,6,7,8-tetrahydroquinazolin-4-yl)thio)ethanone is a synthetic heterocyclic compound designed for advanced chemical and pharmaceutical research. This molecule is of significant interest in medicinal chemistry due to its unique hybrid structure, which incorporates two privileged pharmacophores: a thiophene ring and a tetrahydroquinazoline scaffold. The thiophene moiety is a well-established bioisostere for phenyl rings and other aromatic systems, known to improve physicochemical properties, metabolic stability, and binding affinity in drug candidates . Thiophene-containing compounds have demonstrated a wide range of therapeutic activities, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant effects, with numerous examples found in FDA-approved drugs . Concurrently, quinazoline derivatives are recognized for their diverse pharmacological profiles and are frequently investigated for their biological activities . The specific substitution pattern, featuring a thioether linker to a ketone group, may be explored to modulate electronic properties, reactivity, and intermolecular interactions. Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules or as a core scaffold for developing combinatorial libraries aimed at drug discovery. Its high logP value (calculated as 5.7) indicates significant lipophilicity, a critical parameter for pharmacokinetic profiling . This product is intended for research purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

2-[[2-(3-methylphenyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-1-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2OS2/c1-14-6-4-7-15(12-14)20-22-17-9-3-2-8-16(17)21(23-20)26-13-18(24)19-10-5-11-25-19/h4-7,10-12H,2-3,8-9,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJMZYEHMYBZNBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=C(CCCC3)C(=N2)SCC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Thiophen-2-yl)-2-((2-(m-tolyl)-5,6,7,8-tetrahydroquinazolin-4-yl)thio)ethanone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Introduction of the Tolyl Group: The tolyl group can be introduced via Friedel-Crafts alkylation, where toluene reacts with an appropriate electrophile in the presence of a Lewis acid catalyst.

    Synthesis of Tetrahydroquinazoline: The tetrahydroquinazoline moiety can be synthesized through the condensation of anthranilic acid derivatives with aldehydes or ketones.

    Coupling Reactions: The final step involves coupling the thiophene, tolyl, and tetrahydroquinazoline units using thioether formation reactions, typically employing reagents like thiols and alkyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(Thiophen-2-yl)-2-((2-(m-tolyl)-5,6,7,8-tetrahydroquinazolin-4-yl)thio)ethanone can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkyl halides, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(Thiophen-2-yl)-2-((2-(m-tolyl)-5,6,7,8-tetrahydroquinazolin-4-yl)thio)ethanone has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new materials and drugs.

    Material Science: Its unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 1-(Thiophen-2-yl)-2-((2-(m-tolyl)-5,6,7,8-tetrahydroquinazolin-4-yl)thio)ethanone involves its interaction with specific molecular targets. The thiophene and quinazoline moieties are known to interact with various enzymes and receptors, modulating their activity. This can lead to the inhibition of certain pathways, such as those involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Structural Analogues

a. Quinazoline-Thiophene Hybrids

  • CAS 852366-94-0 (C₂₄H₂₀N₄O₂S₂, MW 460.6): Contains a quinazolin-4-ylthio group and a 4-methoxyphenyl substituent.
  • CAS 1396863-57-2 (C₁₆H₁₇F₃N₄OS, MW 370.4): Features a trifluoromethyl-tetrahydroquinazoline and a urea linker instead of ethanone. The CF₃ group enhances electron-withdrawing effects, which may affect metabolic stability .

b. Thioether-Linked Ethanones

  • 1-(5-Nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone: Exhibits potent antimalarial activity (pIC₅₀ = 8.2129), surpassing chloroquine (pIC₅₀ = 7.5528). The nitro groups on both indole and phenyl rings contribute to its electron-deficient character, enhancing target affinity .
  • 1-Methyl-3-(4-substituted phenyl-1,3-thiazol-2-yl)-2-(thiophen-2-yl)-2,3-dihydroquinazolin-4(1H)-one (5Fa1-5Fk11): Anti-tubercular activity is attributed to the dihydroquinazolinone core and thiophene moiety. Substituents on the phenyl ring modulate potency .
Physicochemical Properties
  • Lipophilicity : The m-tolyl group in the target compound likely increases logP compared to polar substituents (e.g., methoxy in CAS 852366-94-0), enhancing membrane permeability .
  • Molecular Weight : The target’s molecular weight is expected to exceed 400 Da (based on analogs like CAS 852366-94-0), which may influence bioavailability .

Biological Activity

The compound 1-(Thiophen-2-yl)-2-((2-(m-tolyl)-5,6,7,8-tetrahydroquinazolin-4-yl)thio)ethanone is a thiophene-based derivative that has garnered attention for its potential biological activities. This article synthesizes existing research findings to provide a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

C15H16N2S(MolecularFormula)\text{C}_{15}\text{H}_{16}\text{N}_2\text{S}\quad (Molecular\,Formula)

Research indicates that compounds containing thiophene and quinazoline moieties often exhibit significant biological activities due to their ability to interact with various biological targets. Specifically, the compound may function as an inhibitor of certain enzymes involved in inflammatory pathways and cancer progression.

Anticancer Activity

  • Cytotoxicity Studies : A study demonstrated that derivatives similar to the target compound showed selective cytotoxicity against various cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer). The IC50 values for these compounds were reported to be in the low micromolar range, indicating potent activity against these cell lines .
  • Mechanistic Insights : The compound's mechanism involves inducing cell cycle arrest and apoptosis. For instance, one derivative was shown to cause G0/G1 phase arrest at 24 hours and increased subG0/G1 fractions at later time points, suggesting a necrotic/apoptotic effect on cancer cells .

Anti-inflammatory Activity

The compound has been explored for its potential as an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the inflammatory pathway. Inhibitors of mPGES-1 can selectively reduce prostaglandin E2 (PGE2) levels without affecting other important prostanoids, potentially minimizing side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Studies

Several studies have highlighted the biological activity of compounds related to the target structure:

  • Study on mPGES-1 Inhibition : A study identified lead compounds based on thiophenes that exhibited selective inhibitory activity against mPGES-1. Among these, compounds structurally related to this compound showed promising results with IC50 values in the micromolar range .
  • Cytotoxic Evaluation : Another investigation into a series of tetrahydroquinazoline derivatives revealed significant cytotoxic effects against various tumor cell lines. The structure-activity relationship indicated that modifications to the thiophene and quinazoline rings could enhance biological efficacy .

Data Tables

Compound NameTargetIC50 (µM)Effect
1cmPGES-15.0Inhibition
2cA54910.0Cytotoxicity
3aHepG28.5Cytotoxicity

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